molecular formula C16H11N3O3S2 B3670057 (5Z)-5-(3-nitrobenzylidene)-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-nitrobenzylidene)-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3670057
M. Wt: 357.4 g/mol
InChI Key: JJRXAKGRANNYEP-ZSOIEALJSA-N
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Description

(5Z)-5-(3-nitrobenzylidene)-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core This compound is of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

(5Z)-5-[(3-nitrophenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S2/c20-15-14(8-11-3-1-5-13(7-11)19(21)22)24-16(23)18(15)10-12-4-2-6-17-9-12/h1-9H,10H2/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRXAKGRANNYEP-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(3-nitrobenzylidene)-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde with 3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.

    Reduction: The thioxo group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Reduction of Nitro Group: Corresponding amine derivative.

    Reduction of Thioxo Group: Corresponding thiol derivative.

    Substitution of Nitro Group: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anti-inflammatory and anticancer activities, with studies showing its ability to inhibit certain cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-nitrobenzylidene)-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

    (5Z)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the pyridinylmethyl group, which may affect its biological activity.

    (5Z)-5-(3-nitrobenzylidene)-3-(pyridin-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a different position of the pyridinylmethyl group.

Uniqueness: The presence of both nitrobenzylidene and pyridinylmethyl groups in (5Z)-5-(3-nitrobenzylidene)-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one contributes to its unique chemical properties and potential biological activities. The specific arrangement of these groups may enhance its ability to interact with biological targets, making it a promising candidate for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(3-nitrobenzylidene)-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-(3-nitrobenzylidene)-3-(pyridin-3-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

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